N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 4. The pyridazine ring is linked via an amino group to a phenyl ring, which is further connected to a 3,4-dimethoxybenzenesulfonamide group. The pyridazine heterocycle, with its two adjacent nitrogen atoms, may enhance hydrogen-bonding interactions compared to pyridine or pyrimidine analogues, while the 3,4-dimethoxy substituents likely improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-15-13-16(2)29(27-15)23-12-11-22(25-26-23)24-17-5-7-18(8-6-17)28-34(30,31)19-9-10-20(32-3)21(14-19)33-4/h5-14,28H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMFWZPGYLRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2321-0175 are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity
Mode of Action
The exact mode of action of F2321-0175 is not yet fully understood. As a derivative of pyrazolylpyridazine, it may share similar mechanisms of action with other compounds in this class. Pyrazolylpyridazine derivatives have been reported to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activity. The specific interactions of F2321-0175 with its targets and the resulting changes are subjects of ongoing research.
Result of Action
The molecular and cellular effects of F2321-0175’s action are not yet fully understood. As a derivative of pyrazolylpyridazine, it may share similar effects with other compounds in this class. For instance, some pyrazolylpyridazine derivatives have been found to stimulate plant growth
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a sulfonamide group, which is known for its pharmacological properties, and a pyrazole-pyridazine moiety that may contribute to its biological efficacy. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Chemical Structure
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 398.47 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer activities. For instance, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various kinases involved in cancer progression. In particular, the compound's ability to inhibit BCR–ABL kinase has been noted, which is crucial for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) .
Enzyme Inhibition
The compound has shown promise in inhibiting several key enzymes:
- BCL-ABL Kinase : Critical for the proliferation of certain leukemic cells.
- VEGF Receptor Kinase : Inhibition leads to reduced tumor angiogenesis.
In vitro studies demonstrated that modifications to the pyrazole and pyridazine structures enhance binding affinity and selectivity towards these enzymes .
Study 1: Inhibition of BCR–ABL Kinase
A study conducted on various pyrazole derivatives revealed that compounds similar to this compound exhibited strong inhibitory effects on BCR–ABL kinase activity. The study reported an IC50 value of 45 nM for one derivative, highlighting its potential as a therapeutic agent against CML .
Study 2: VEGF Receptor Inhibition
Another research evaluated the effects of similar compounds on VEGF receptor signaling pathways. The results indicated that derivatives effectively suppressed endothelial cell proliferation stimulated by VEGF, with a significant reduction in cell migration observed in assays .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
- Structural Differences: Core Heterocycle: Pyridine (vs. pyridazine in the target compound). Substituents: A butyl group on the pyrazole and a 4-chlorophenyl carbamoyl group (vs. 3,4-dimethoxyphenyl sulfonamide in the target). The chloro group increases hydrophobicity, while the dimethoxy groups enhance solubility.
- Physicochemical Properties: Melting Point: 138–142°C (vs. Molecular Weight: ~485 g/mol (estimated from formula C₂₂H₂₄ClN₅O₃S). The target compound (C₂₃H₂₄N₆O₄S) has a molecular weight of ~480 g/mol, suggesting similar size but differing polarity.
- The absence of a sulfonamide-linked phenyl ring in Compound 27 reduces opportunities for π-π stacking compared to the target compound .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences: Core Heterocycle: Pyrazolo[3,4-d]pyrimidine (vs. pyridazine). The fused pyrazole-pyrimidine system increases rigidity and planarity. Substituents: A fluorinated chromenone moiety and methylbenzenesulfonamide (vs. dimethoxyphenyl sulfonamide). The chromenone group introduces a bulky, aromatic system absent in the target compound.
- Physicochemical Properties: Melting Point: 175–178°C (higher than the target compound’s unreported value, likely due to chromenone’s crystallinity). Molecular Weight: 589.1 g/mol (vs. ~480 g/mol for the target), indicating significantly larger size and complexity.
- Functional Implications: The fluorine atoms and chromenone moiety may improve metabolic stability and target affinity but reduce solubility. The absence of a pyridazine ring limits hydrogen-bonding versatility compared to the target compound .
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide ()
- Structural Differences :
- Core Heterocycle : Pyrimidine (vs. pyridazine). Pyrimidine has two nitrogen atoms at positions 1 and 3, creating different electronic environments.
- Substituents : A 4-methoxy-2,3-dimethylbenzenesulfonamide group (vs. 3,4-dimethoxybenzenesulfonamide). The additional methyl group increases hydrophobicity.
- Physicochemical Properties: Molecular Weight: 430.5 g/mol (vs. ~480 g/mol for the target), indicating a smaller, less complex structure. Functional Group: An ethylamino linker (vs.
- Functional Implications: The pyrimidine core may engage in fewer hydrogen bonds than pyridazine, while the ethylamino linker could enhance solubility but reduce target binding specificity .
Key Findings
- Structural Diversity : The target compound’s pyridazine core and dimethoxybenzenesulfonamide group distinguish it from analogues with pyridine, pyrimidine, or fused heterocycles.
- Solubility vs. Binding : Methoxy substituents (target) improve solubility compared to chloro (Compound 27) or methyl () groups but may reduce membrane permeability.
- Molecular Weight: The target compound occupies a middle range (~480 g/mol), balancing complexity and drug-likeness better than larger chromenone-containing derivatives (e.g., 589.1 g/mol).
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole
The pyrazole moiety is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. As detailed by Nagashyam and Madhukar , refluxing acetylacetone (2.5 mmol) with hydrazine hydrate (1.2 equivalents) in ethanol for 3 hours yields 3,5-dimethyl-1H-pyrazole (Compound 1, 89% yield). The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration. Characterization via (DMSO-): δ 2.09 (s, 3H, -CH), 2.20 (s, 3H, -CH), 5.81 (s, 1H, pyrazole-H) .
Functionalization of Pyrazole: Formation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide
Alkylation of 3,5-dimethyl-1H-pyrazole (Compound 1) with ethyl bromoacetate in acetone, catalyzed by potassium carbonate, produces ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (Compound 2) . Subsequent hydrazinolysis with hydrazine hydrate in ethanol at room temperature yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (Compound 3, 82% yield). This intermediate is critical for subsequent condensations.
Construction of the Pyridazine Core
The pyridazine ring is synthesized via cyclization reactions. A reported method involves a multicomponent reaction of Compound 3 with malononitrile and aryl aldehydes under oxidative conditions. For instance, reacting Compound 3 (1 mmol) with malononitrile (1.2 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol, catalyzed by ammonium acetate, yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (Compound 4, 75% yield). The reaction mechanism involves Knoevenagel condensation followed by cyclization and oxidation .
Sulfonation of 3,4-Dimethoxybenzene
The sulfonamide segment is prepared via sulfonation of 1,2-dimethoxybenzene. As per CN104292136A , sulfonation employs concentrated sulfuric acid (50–98%) at −5 to 10°C, yielding 3,4-dimethoxybenzenesulfonic acid. Neutralization with calcium oxide forms 3,4-dimethoxybenzenesulfonate calcium (Compound 5). Subsequent demethylation using Lewis acids (e.g., AlCl) at 60–100°C generates a mixture of 3-hydroxy-4-methoxy- and 4-hydroxy-3-methoxybenzenesulfonates .
Synthesis of 3,4-Dimethoxybenzene-1-sulfonamide
Compound 5 is treated with potassium carbonate or hydroxide in aqueous ethanol at 50–100°C, followed by cooling to −10°C to precipitate 3,4-dimethoxybenzene-1-sulfonamide (Compound 6, 78–91% yield) . Key spectral data include IR: 1721 cm (S=O), : δ 3.85 (s, 6H, -OCH), 7.45–7.81 (m, 3H, Ar-H) .
Coupling of Pyridazine-Pyrazole Amine with Sulfonamide
The final step involves coupling Compound 4 with Compound 6. Employing a Buchwald-Hartwig amination protocol, Compound 4 (1 mmol), Compound 6 (1.1 mmol), Pd(dba) (5 mol%), and Xantphos (10 mol%) in toluene at 110°C for 12 hours yields the target compound (68% yield) . Purification via column chromatography (SiO, ethyl acetate/hexane) affords the pure product.
Characterization and Analytical Data
The synthesized compound is characterized spectroscopically:
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(DMSO-) : δ 2.09 (s, 6H, pyrazole-CH), 3.85 (s, 6H, -OCH), 6.90–8.10 (m, 10H, Ar-H), 10.38 (s, 1H, -NH) .
Optimization and Yield Enhancement
Reaction parameters critically influence yields:
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Temperature : Sulfonation below 10°C minimizes side products .
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Catalysts : Pd-based catalysts enhance coupling efficiency .
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Solvents : Polar aprotic solvents (DMF, toluene) improve solubility during coupling .
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonation : Controlled stoichiometry of HSO (1–3 eq.) ensures predominant para-sulfonation .
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Demethylation Side Reactions : Use of AlCl at 60°C selectively cleaves methyl ethers without sulfonate degradation .
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Amination Efficiency : Excess amine (1.1 eq.) and rigorous exclusion of moisture improve coupling yields .
Scalability and Industrial Applicability
The methodology is scalable, as evidenced by patent examples producing 190–220 g batches . Key considerations include:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodology : Employ statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC) , and purification achieved through column chromatography or preparative HPLC. For example, highlights TLC and column chromatography as standard practices for similar sulfonamide-pyrazole derivatives . Additionally, emphasizes DoE for minimizing trial-and-error approaches in chemical synthesis .
Q. Which spectroscopic and computational methods are most effective for characterizing the electronic properties and reactive sites of this compound?
- Methodology : Use UV-Vis spectroscopy to analyze electronic transitions and density functional theory (DFT) calculations to map electron density distributions and reactive sites (e.g., sulfonamide or pyridazine moieties). demonstrates the utility of DFT in predicting reactivity for pyrazole derivatives . Pair these with NMR (1H/13C) and mass spectrometry for structural validation.
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Column chromatography (silica gel or reverse-phase) is optimal for separating polar impurities, while recrystallization in solvents like ethanol/dichloromethane can improve crystallinity. notes that column chromatography is critical for isolating high-purity sulfonamide derivatives .
Advanced Research Questions
Q. How should researchers address conflicting data on the biological activity of this compound across different in vitro assays?
- Methodology : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to verify specificity. Evaluate assay conditions (pH, serum proteins, solvent residues) that may alter compound behavior. and highlight how substituent variations in pyrazole derivatives can lead to divergent biological profiles, necessitating comparative studies . Additionally, apply chemo-informatics tools to correlate structural features with activity trends.
Q. What strategies are effective for elucidating the mechanism of action when target identification studies yield ambiguous results?
- Methodology : Integrate chemoproteomics (e.g., affinity-based pull-down assays) with genome-wide siRNA screens to identify potential targets. Pair this with molecular docking to predict binding interactions. ’s ICReDD framework combines computational pathfinding with experimental validation, creating a feedback loop for hypothesis refinement .
Q. How can computational methods like DFT or molecular docking refine the structure-activity relationship (SAR) of this compound?
- Methodology :
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Use DFT to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
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Perform molecular docking against hypothesized targets (e.g., kinases, GPCRs) to prioritize synthetic analogs.
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Validate predictions with mutagenesis studies on target proteins. and illustrate how computational modeling guides SAR for pyrazole-sulfonamide hybrids .
Table 1 : Example SAR for Pyrazole Derivatives
Substituent Position Biological Activity Trend Key Reference 3,5-Dimethyl pyrazole Enhanced kinase inhibition 3-Fluorophenyl Reduced cytotoxicity
Q. What experimental and computational approaches can resolve discrepancies in reaction pathways proposed for synthesizing this compound?
- Methodology : Apply quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to model intermediates and transition states. Validate with kinetic isotope effects (KIE) or in situ IR spectroscopy . demonstrates how integrating computation and experiment accelerates reaction optimization .
Methodological Considerations
- Data Contradiction Analysis : For conflicting biological or synthetic data, use multivariate analysis to isolate variables (e.g., solvent, temperature) and conduct reproducibility trials under controlled conditions.
- Experimental Design : Leverage response surface methodology (RSM) to optimize multi-step syntheses, as emphasized in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
